molecular formula C11H7F2NO B6414084 2-(2,6-Difluorophenyl)-5-hydroxypyridine, 95% CAS No. 1261894-82-9

2-(2,6-Difluorophenyl)-5-hydroxypyridine, 95%

Cat. No. B6414084
CAS RN: 1261894-82-9
M. Wt: 207.18 g/mol
InChI Key: MQYCUARJOUBTAI-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-5-hydroxypyridine (95%) is a chemical compound that has been used in a variety of scientific research applications. It is an important fluorinated aromatic compound with a wide range of applications in synthetic chemistry and biochemistry. This compound has been used in many different scientific research areas such as drug discovery, drug metabolism, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-5-hydroxypyridine (95%) is not fully understood. However, it is believed that the compound is able to interact with various enzymes in the body and affect their activity. Additionally, it is believed to be able to interact with various receptors in the body and affect the activity of those receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,6-Difluorophenyl)-5-hydroxypyridine (95%) are not fully understood. However, it has been shown to have an effect on various enzymes in the body and to interact with various receptors. Additionally, it has been shown to have an effect on the metabolism of drugs and has been used in the development of novel materials.

Advantages and Limitations for Lab Experiments

2-(2,6-Difluorophenyl)-5-hydroxypyridine (95%) has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound can be toxic if handled improperly and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-(2,6-Difluorophenyl)-5-hydroxypyridine (95%). One potential direction is the development of novel materials based on this compound. Additionally, further research into its biochemical and physiological effects could lead to new drug discoveries and new treatments for various diseases. Additionally, further research into its mechanism of action could lead to a better understanding of how drugs interact with the body and how they are metabolized. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

2-(2,6-Difluorophenyl)-5-hydroxypyridine (95%) can be synthesized through a variety of methods. The most common method involves the reaction of 2,6-difluorobenzaldehyde and 5-hydroxypyridine in the presence of a base catalyst. This reaction can be carried out in either an aqueous or organic solvent. The yield of the reaction is typically in the range of 85-95%, depending on the reaction conditions.

Scientific Research Applications

2-(2,6-Difluorophenyl)-5-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used in drug discovery studies to investigate the metabolism of drugs and their interactions with various enzymes. It has also been used to study the biochemical and physiological effects of drugs on the body. Additionally, it has been used in the synthesis of various organic compounds and in the development of novel materials.

properties

IUPAC Name

6-(2,6-difluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)10-5-4-7(15)6-14-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYCUARJOUBTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692521
Record name 6-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-82-9
Record name 6-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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